3-hydroxy-3-(thiophen-2-yl)propanenitrile
Overview
Description
3-hydroxy-3-(thiophen-2-yl)propanenitrile is an organic compound that features a thiophene ring attached to a hydroxypropanenitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-3-(thiophen-2-yl)propanenitrile can be achieved through several methods. One common approach involves the enantioselective transesterification of 3-hydroxy-3-(2-thienyl) propanenitrile catalyzed by lipase under ultrasound irradiation. This method enhances enzyme activity and enantioselectivity, resulting in high enantiopurity . Another method involves the use of liquid carbon dioxide as a solvent, which significantly improves the catalytic performance of Pseudomonas fluorescens lipase .
Industrial Production Methods
Industrial production of this compound typically involves the use of biocatalysis due to its efficiency and environmental friendliness. The use of immobilized lipases, such as Pseudomonas cepacia lipase, in organic solvents like diisopropyl ether, has been reported to produce the compound with high enantiomeric purity .
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-3-(thiophen-2-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, similar to benzene.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or sulfuric acid.
Major Products Formed
Oxidation: Formation of 3-(2-Thienyl)-3-oxopropanenitrile or 3-(2-Thienyl)-3-carboxypropanenitrile.
Reduction: Formation of 3-(2-Thienyl)-3-hydroxypropanamine.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-hydroxy-3-(thiophen-2-yl)propanenitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-hydroxy-3-(thiophen-2-yl)propanenitrile involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of (S)-duloxetine, the compound acts as a chiral intermediate, facilitating the formation of the desired enantiomer. The thiophene ring’s aromaticity and the nitrile group’s reactivity play crucial roles in its chemical behavior .
Comparison with Similar Compounds
Similar Compounds
2,5-Di(2-thienyl)pyrrole: Another thiophene-containing compound used in the production of conducting polymers.
3-(2-Thienyl)acrylophenone: A compound with similar thiophene structure but different functional groups, used in various organic synthesis reactions.
Uniqueness
3-hydroxy-3-(thiophen-2-yl)propanenitrile is unique due to its combination of a thiophene ring and a hydroxypropanenitrile group, which imparts distinct chemical properties and reactivity. Its ability to undergo enantioselective synthesis and its applications in producing chiral pharmaceuticals set it apart from other similar compounds .
Biological Activity
3-Hydroxy-3-(thiophen-2-yl)propanenitrile is a compound with notable biological activity, particularly in medicinal chemistry and drug development. This article explores its biological properties, mechanisms of action, and applications based on recent research findings.
Chemical Structure and Properties
The compound features a hydroxyl group and a thiophene ring, which contribute to its unique chemical reactivity. The structural formula is as follows:
Key Functional Groups:
- Hydroxyl Group (-OH) : Impacts solubility and hydrogen bonding.
- Nitrile Group (-C≡N) : Enhances reactivity and potential interactions with biological targets.
- Thiophene Ring : Provides aromatic characteristics that influence electronic properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The hydroxyl and nitrile groups can form hydrogen bonds, facilitating interactions that influence the activity of biological molecules.
Research indicates that this compound can act as a chiral intermediate in the synthesis of pharmaceuticals like (S)-duloxetine, an antidepressant. The thiophene ring enhances the compound's stability and reactivity in biochemical contexts.
Antioxidant Activity
Studies have shown that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial for protecting cells from oxidative stress, which is linked to various diseases .
Antimicrobial Activity
Preliminary data suggest potential antimicrobial effects. The compound may inhibit the growth of certain bacterial strains, making it a candidate for further investigation in antimicrobial drug development .
Case Studies and Research Findings
- Synthesis and Application in Drug Development :
-
Comparative Analysis :
- A comparative study involving similar compounds revealed that this compound exhibited distinct electronic properties due to the thiophene ring, influencing its reactivity and interaction patterns compared to other nitriles.
Table 1: Biological Activities of this compound
Activity Type | Observations | Reference |
---|---|---|
Antioxidant | Significant scavenging activity | |
Antimicrobial | Inhibition of bacterial growth | |
Drug Synthesis | Intermediate for (S)-duloxetine |
Table 2: Comparison with Similar Compounds
Compound | Key Features | Biological Activity |
---|---|---|
This compound | Hydroxyl and nitrile groups | Antioxidant, antimicrobial |
3-Hydroxy-2-methylpropanenitrile | Lacks thiophene, different reactivity | Limited studies on bioactivity |
2-(Thiophen-2-ylmethyl)propanenitrile | Similar structure but different substitution | Moderate biological activity |
Properties
IUPAC Name |
3-hydroxy-3-thiophen-2-ylpropanenitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NOS/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5-6,9H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYPRIQTWTYTGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CC#N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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